1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of the Piperidine Derivative: The piperidine ring can be synthesized by the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the piperidine derivative using a urea-forming reagent such as phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs targeting neurological disorders.
Pharmacology: Investigated for its potential as a receptor modulator.
Biochemistry: Studied for its interactions with enzymes and proteins.
Industrial Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets such as receptors or enzymes. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in the binding site, while the piperidine ring can form hydrogen bonds with polar residues. This dual interaction can modulate the activity of the target protein, leading to the desired pharmacological effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperidin-1-yl)ethyl)urea
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-aminopiperidin-1-yl)ethyl)urea
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is unique due to the presence of the hydroxyl group on the piperidine ring, which can form additional hydrogen bonds, enhancing its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for drug design and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c19-12-3-6-18(7-4-12)8-5-16-15(20)17-11-1-2-13-14(9-11)22-10-21-13/h1-2,9,12,19H,3-8,10H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYZZPNPAHJHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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